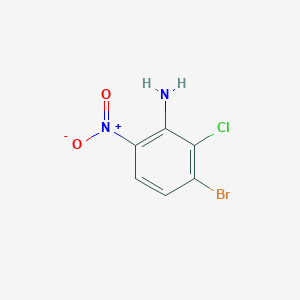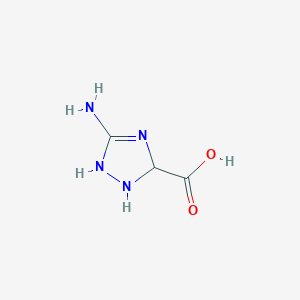![molecular formula C9H10N2S B13114667 (Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)
(Benzo[b]thiophen-5-ylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: Benzo[b]thiophene-5-carbaldehyde.
- Reaction: Reflux with hydrazine hydrate to form (Benzo[b]thiophen-5-ylmethyl)hydrazine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine typically involves the formation of the benzo[b]thiophene ring followed by the introduction of the hydrazine group. One common method is the reaction of benzo[b]thiophene-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
-
Formation of Benzo[b]thiophene-5-carbaldehyde:
- Starting materials: o-silylaryl triflates and alkynyl sulfides.
- Reaction: Aryne reaction with alkynyl sulfides to form benzo[b]thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: (Benzo[b]thiophen-5-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazones.
Substitution: Formation of halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
(Benzo[b]thiophen-5-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (Benzo[b]thiophen-5-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the hydrazine group.
Benzo[b]thiophene-5-carbaldehyde: An intermediate in the synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine.
Benzo[b]thiophene-5-ylamine: A related compound with an amine group instead of hydrazine.
Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-benzothiophen-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-5,11H,6,10H2 |
InChI Key |
SUXJIUODRMBJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)



![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)






![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)

